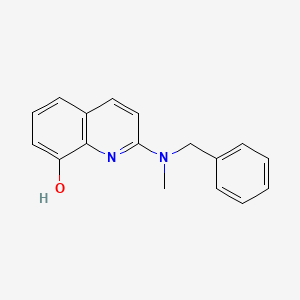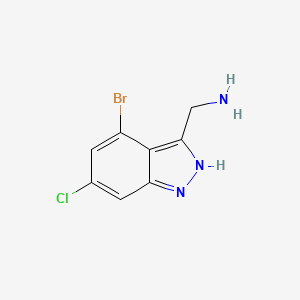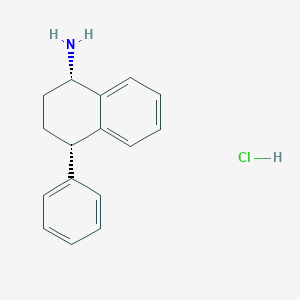
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the reductive amination of 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of the corresponding imine or nitrile precursor. The use of heterogeneous catalysts like palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, and sulfonyl derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs for neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials
Mechanism of Action
The mechanism of action of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a similar structural framework but different pharmacological properties.
Citalopram: Another SSRI with a comparable mechanism of action but distinct chemical structure.
Fluoxetine: An SSRI with a different substitution pattern on the aromatic ring, leading to unique therapeutic effects.
Uniqueness
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride stands out due to its specific stereochemistry and the presence of both an aromatic ring and a chiral amine group. These features contribute to its versatile reactivity and potential for selective interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H18ClN |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m0./s1 |
InChI Key |
FTTMRGDSJHOGEJ-LINSIKMZSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC=CC=C3)N.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


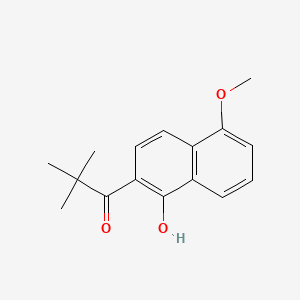
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)



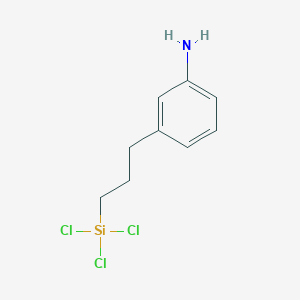
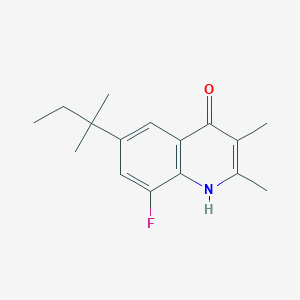
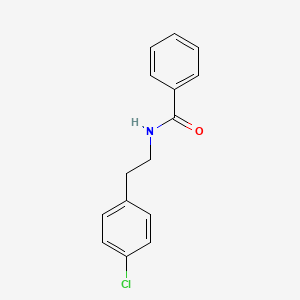
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
